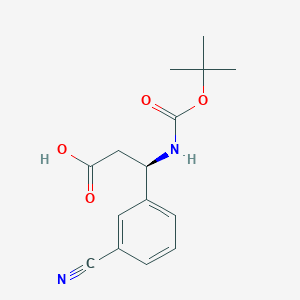

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Vue d'ensemble

Description

®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyanophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under controlled conditions.

Coupling Reaction: The Boc-protected amino acid is then coupled with the cyanophenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanophenyl group, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine or other functional groups.

Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc protecting group.

Major Products

Oxidation: Oxidized derivatives of the cyanophenyl group.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Free amino acids after removal of the Boc group.

Applications De Recherche Scientifique

®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyanophenyl group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Amino-3-(3-cyanophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the nitrile group, leading to different reactivity and applications.

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, commonly referred to as Boc-(R)-3-amino-3-(3-cyanophenyl)-propionic acid, is a compound with significant biological activity. It has garnered attention in pharmaceutical research due to its structural features that may contribute to various pharmacological effects. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.33 g/mol

- CAS Number : 501015-21-0

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a cyanophenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an amino acid derivative. Amino acids play critical roles in various biological processes, including protein synthesis and neurotransmission. The presence of the cyanophenyl group may enhance its binding affinity to specific receptors or enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity, indicating a potential for further exploration in this area.

Data Table of Biological Activities

| Biological Activity | Findings | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Modulates neurotransmitter release | |

| Antimicrobial | Inhibits growth of certain bacterial strains |

Case Study 1: Neuroprotective Effects

A study investigated the effects of Boc-(R)-3-amino-3-(3-cyanophenyl)propionic acid on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell cultures. This activity was comparable to known antioxidants, highlighting its potential therapeutic applications in conditions associated with oxidative damage.

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of amino acid derivatives like Boc-(R)-3-amino-3-(3-cyanophenyl)propanoic acid. Modifications to the cyanophenyl group have been shown to affect binding affinity and biological activity significantly. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against specific biological targets.

Propriétés

IUPAC Name |

(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPUAVCHVGCBGN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375878 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-21-0 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.